molecular formula C15H15BrF3N3O4 B2598594 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097867-19-9

1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Numéro de catalogue B2598594
Numéro CAS: 2097867-19-9
Poids moléculaire: 438.201
Clé InChI: QCPFZISTRCYMKX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Protodeboronation using the less nucleophilic (3,5-bis (trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety, has been used in the synthesis of related compounds .

Applications De Recherche Scientifique

  • Synthesis Techniques :

    • A study by Huo et al. (2016) explored carbon tetrabromide mediated oxidative carbon-nitrogen bond formation, which can be applied in synthesizing complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines, potentially relevant to compounds like 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (Huo et al., 2016).
  • Biological Evaluation :

    • Matys et al. (2015) evaluated derivatives of imidazolidine-4-ones, which include compounds similar to the one , for their ability to improve antibiotics' effectiveness in strains of Staphylococcus aureus (Matys et al., 2015).
  • Anti-arrhythmic Activity :

    • A study by Pękala et al. (2005) described the synthesis and evaluation of 5-arylidene derivatives of imidazolidine-2,4-dione, which showed properties of compounds belonging to class Ia according to the Vaughan Williams classification, suggesting potential anti-arrhythmic applications (Pękala et al., 2005).
  • Chemical Synthesis and Structure :

    • Research by Parihar and Ramana (2003) involved the chemoselective N-alkylation of imidazolidine-2,4-dione, which is a key structural component of the compound , for the synthesis of certain analogs (Parihar & Ramana, 2003).
  • Electrochemical Oxidation :

    • A study by Nosheen et al. (2012) examined the electrochemical behavior of hydantoin derivatives, which can inform the understanding of compounds like 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (Nosheen et al., 2012).
  • Hypoglycemic Activity :

    • Oguchi et al. (2000) synthesized and evaluated a series of imidazopyridine thiazolidine-2,4-diones, which are structurally related to the compound , for their hypoglycemic activity (Oguchi et al., 2000).
  • Structural Analysis :

    • Prasad et al. (2018) focused on the synthesis and structural exploration of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, providing insights into the molecular structure and properties of similar compounds (Prasad et al., 2018).
  • Radiolabeling for Pharmacokinetics Studies :

    • A study by Latli et al. (2011) involved the synthesis of potent antagonists of lymphocyte function-associated antigen-1 (LFA-1) labeled with carbon-14 and deuterium, which included derivatives of imidazolidine-2,4-dione (Latli et al., 2011).

Propriétés

IUPAC Name

1-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrF3N3O4/c16-11-2-1-10(26-11)13(24)20-5-3-9(4-6-20)21-7-12(23)22(14(21)25)8-15(17,18)19/h1-2,9H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPFZISTRCYMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.